molecular formula C12H10N4O4 B2657022 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide CAS No. 2034505-09-2

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

Cat. No.: B2657022
CAS No.: 2034505-09-2
M. Wt: 274.236
InChI Key: RQKGNKGECBKNER-UHFFFAOYSA-N
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Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C12H10N4O4 and its molecular weight is 274.236. The purity is usually 95%.
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Scientific Research Applications

Energetic Materials Synthesis

Research on compounds related to N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide has focused on their synthesis for use as insensitive energetic materials. The synthesis of derivatives involving combinations of 1,2,5- and 1,2,4-oxadiazole rings has been achieved, with these compounds showing moderate thermal stabilities and insensitivity towards impact and friction. They have been characterized as potentially superior to traditional explosives like TNT (Yu et al., 2017).

Pharmaceutical Applications

Oxadiazole and furadiazole rings, which are components of the compound , have been identified as significant in pharmaceutical research. These derivatives display a range of biological activities, including antibacterial, antitumor, antiviral, and antioxidant properties. Examples of commercially available drugs with these rings include Furamizole (antibacterial) and Raltegravir (antiviral) (Siwach & Verma, 2020).

Antimicrobial Activities

The synthesis of derivatives starting from furan-2-carbohydrazide, which relates closely to the compound of interest, led to the production of various azole derivatives. These compounds have been evaluated for their antimicrobial activities, with some showing significant effectiveness against various microorganisms (Başoğlu et al., 2013).

Bioisosterism in Drug Design

Research into the hydroxyfurazanyl (4-hydroxy-1,2,5-oxadiazole-3-yl) moiety, which is structurally related to the compound , has found its potential as a bioisoster of the carboxy function in drug design. This discovery is significant for developing γ-aminobutyric acid (GABA) analogues, with some compounds showing activity at the GABAA receptor (Tosco & Lolli, 2008).

Synthesis of Non-Natural Amino Acids

The use of 5-methylisoxazole-3-carboxamide derivatives has been applied in the synthesis of non-natural amino acids. This involves Pd-catalyzed C(sp(3))-H bond activation and has led to the production of various γ-substituted amino acids, which are important in medicinal chemistry (Pasunooti et al., 2015).

Antiprotozoal Agent Development

Some derivatives, including those structurally related to the compound , have been synthesized and evaluated for their antiprotozoal activities. These efforts highlight the potential of such compounds in developing treatments for diseases caused by protozoan parasites (Ismail et al., 2004).

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4/c1-7-5-8(15-19-7)11-14-10(20-16-11)6-13-12(17)9-3-2-4-18-9/h2-5H,6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKGNKGECBKNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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